
L-Prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolyl-L-prolyl-L-leucylglycyl-L-prolyl-L-prolyl-L-leucine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolyl-L-prolyl-L-leucylglycyl-L-prolyl-L-prolyl-L-leucine is a complex peptide compound It is composed of multiple amino acids, including proline, ornithine, leucine, and glycine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolyl-L-prolyl-L-leucylglycyl-L-prolyl-L-prolyl-L-leucine involves multiple steps, typically starting with the protection of amino groups and the activation of carboxyl groups. Common reagents used in the synthesis include carbodiimides for peptide bond formation and protecting groups such as Boc (tert-butoxycarbonyl) and Fmoc (9-fluorenylmethoxycarbonyl) to prevent unwanted reactions.
Industrial Production Methods
Industrial production of this compound would likely involve solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain. This method is efficient and can be automated, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
L-Prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolyl-L-prolyl-L-leucylglycyl-L-prolyl-L-prolyl-L-leucine can undergo various chemical reactions, including:
Oxidation: This reaction can modify the side chains of amino acids, particularly those containing sulfur or aromatic groups.
Reduction: This reaction can reduce disulfide bonds or other oxidized groups within the peptide.
Substitution: This reaction can replace specific amino acids or functional groups within the peptide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are often used.
Substitution: Reagents like N-hydroxysuccinimide (NHS) esters can facilitate the substitution of amino acids.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfonic acids, while reduction can result in the cleavage of disulfide bonds.
Scientific Research Applications
L-Prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolyl-L-prolyl-L-leucylglycyl-L-prolyl-L-prolyl-L-leucine has several scientific research applications:
Chemistry: It is used as a model compound to study peptide synthesis and reactions.
Biology: It can be used to investigate protein-protein interactions and enzyme-substrate specificity.
Industry: It may be used in the development of new materials or as a component in biochemical assays.
Mechanism of Action
The mechanism of action of L-Prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolyl-L-prolyl-L-leucylglycyl-L-prolyl-L-prolyl-L-leucine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity. The pathways involved may include signal transduction, metabolic regulation, or protein synthesis.
Comparison with Similar Compounds
Similar Compounds
- L-Prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-valyl-L-phenylalanine
- D-Lysyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-proline
- L-Alanyl-L-prolyl-N~5~-(diaminomethylene)-L-ornithyl-L-prolylglycine
Uniqueness
L-Prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolyl-L-prolyl-L-leucylglycyl-L-prolyl-L-prolyl-L-leucine is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
654638-36-5 |
|---|---|
Molecular Formula |
C45H74N12O10 |
Molecular Weight |
943.1 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-1-[(2S)-1-[2-[[(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C45H74N12O10/c1-26(2)23-30(37(59)50-25-36(58)54-19-9-15-34(54)42(64)55-20-8-14-33(55)40(62)53-31(44(66)67)24-27(3)4)52-39(61)32-13-7-21-56(32)43(65)35-16-10-22-57(35)41(63)29(12-6-18-49-45(46)47)51-38(60)28-11-5-17-48-28/h26-35,48H,5-25H2,1-4H3,(H,50,59)(H,51,60)(H,52,61)(H,53,62)(H,66,67)(H4,46,47,49)/t28-,29-,30-,31-,32-,33-,34-,35-/m0/s1 |
InChI Key |
PLAUYDDXJLRFIU-DZCXQCEKSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)NCC(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@@H]3CCCN3C(=O)[C@@H]4CCCN4C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H]5CCCN5 |
Canonical SMILES |
CC(C)CC(C(=O)NCC(=O)N1CCCC1C(=O)N2CCCC2C(=O)NC(CC(C)C)C(=O)O)NC(=O)C3CCCN3C(=O)C4CCCN4C(=O)C(CCCN=C(N)N)NC(=O)C5CCCN5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Butanoic acid, 4-oxo-4-[[2-(4-thiazolyl)-1H-benzimidazol-5-yl]amino]-](/img/structure/B12539463.png)
![6-Nitro-N-[2-[4-(pentyloxy)phenyl]ethyl]-4-quinazolinamine](/img/structure/B12539469.png)

![3,4-Bis[(4-methylphenyl)selanyl]but-3-en-1-ol](/img/structure/B12539476.png)
![N~1~-[(2H-Benzimidazol-2-ylidene)methyl]ethane-1,2-diamine](/img/structure/B12539478.png)
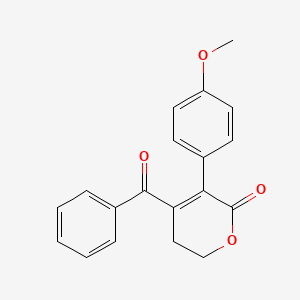
![2-[5-Chloro-2-(2,4-dichlorophenoxy)phenoxy]phenol](/img/structure/B12539484.png)
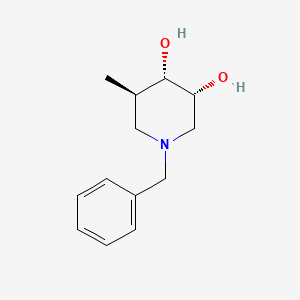
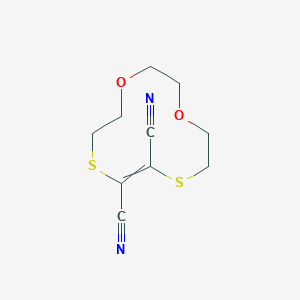
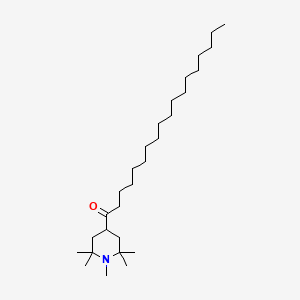
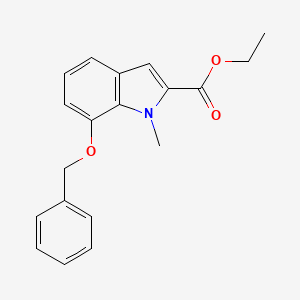

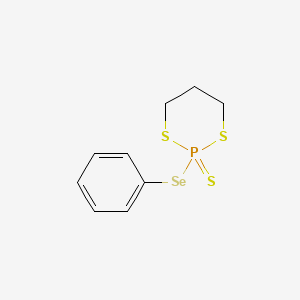
![([1,1'-Biphenyl]-4-yl)([4,4'-bipiperidin]-1-yl)methanone](/img/structure/B12539537.png)
